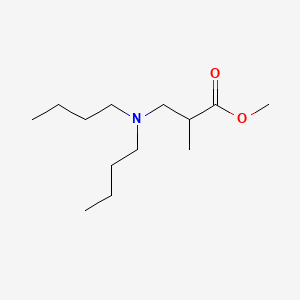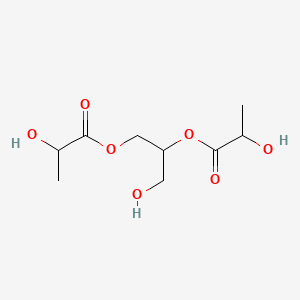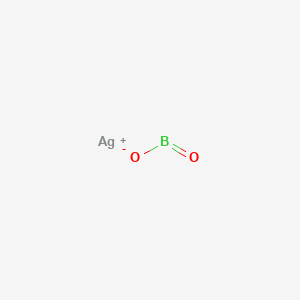
3,4-Dibromohexahydrophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromohexahydrophthalic acid: is an organic compound with the molecular formula C8H10Br2O4 It is a derivative of hexahydrophthalic acid, where two bromine atoms are substituted at the 3 and 4 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromohexahydrophthalic acid typically involves the bromination of hexahydrophthalic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low range to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromohexahydrophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form hexahydrophthalic acid or other derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiourea for thiol substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include 3,4-dihydroxyhexahydrophthalic acid, 3,4-diaminohexahydrophthalic acid, and 3,4-dithihexahydrophthalic acid.
Reduction Reactions: Products include hexahydrophthalic acid and its derivatives.
Oxidation Reactions: Products include more oxidized forms of the original compound.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromohexahydrophthalic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the interactions of brominated compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound can be used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a flame retardant due to the presence of bromine atoms.
Mécanisme D'action
The mechanism of action of 3,4-Dibromohexahydrophthalic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and other cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,4-Dichlorohexahydrophthalic acid: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluorohexahydrophthalic acid: Similar structure but with fluorine atoms instead of bromine.
3,4-Diiodohexahydrophthalic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 3,4-Dibromohexahydrophthalic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. The bromine atoms also contribute to the compound’s flame-retardant properties, making it valuable in industrial applications.
Propriétés
Numéro CAS |
48140-98-3 |
|---|---|
Formule moléculaire |
C8H10Br2O4 |
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
3,4-dibromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10Br2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Clé InChI |
DIPJGMPDQLOXKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1C(=O)O)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


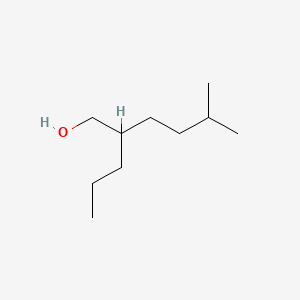
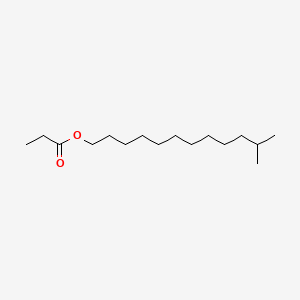
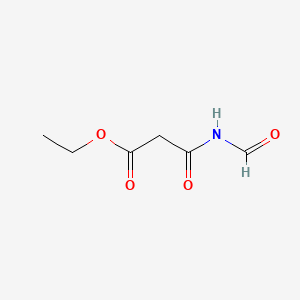
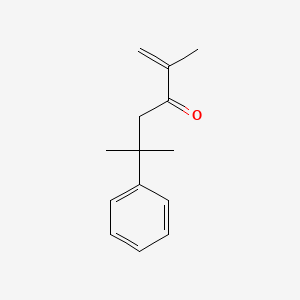
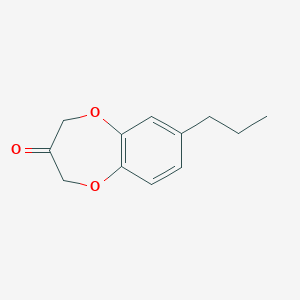

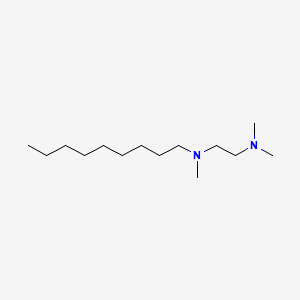
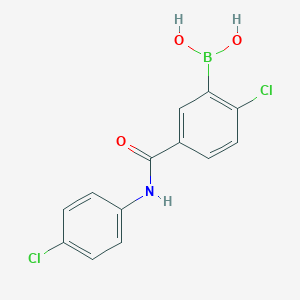
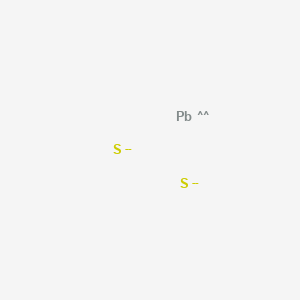
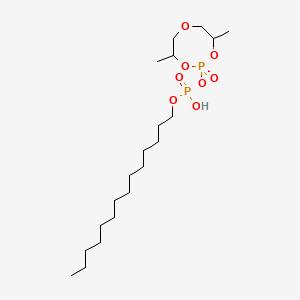
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
